Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the pyrrolidine ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .
Mode of Action
It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .
Biochemical Pathways
The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .
Result of Action
The result of the action of this compound depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Protection of the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group through a reaction with di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Trans-1-Boc-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid
- Trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-trans-4-(2-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural features, particularly the trifluoromethyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.
- Molecular Formula : C17H20F3NO4
- Molecular Weight : 359.34 g/mol
- CAS Number : 169248-97-9
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl group.
Applications in Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role in drug design is underscored by its ability to influence structure-activity relationships (SAR), which are critical for optimizing therapeutic efficacy.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |
Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |
Antimicrobial Properties | Demonstrates activity against certain bacterial strains. |
Fluorinated Compound Research | Valuable for studying the effects of fluorination on biological activity. |
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound induces apoptosis in these cells through caspase activation and cell cycle arrest at the G1 phase .
- Neuroprotective Mechanisms : Preliminary research indicates that this compound may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells, which is crucial for developing neuroprotective therapies .
- Antimicrobial Activity : The fluorinated structure enhances the lipophilicity of the compound, which may contribute to its ability to penetrate bacterial membranes and exert antimicrobial effects .
Case Studies
Several studies have explored the biological activities of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that the compound induces apoptosis through increased caspase activity.
Case Study 2: Neuroprotective Effects
In a neuroprotection study, this compound was shown to significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of Nrf2 pathways, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKSWABWWUHCZ-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.